molecular formula C13H18O10 B018959 Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- CAS No. 3082-95-9

Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-

Numéro de catalogue B018959
Numéro CAS: 3082-95-9
Poids moléculaire: 334.28 g/mol
Clé InChI: CLHFNXQWJBTGBL-HTGOSZRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of derivatives related to Glucopyranuronic acid involves multiple steps and chemical reactions. For instance, the synthesis of oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters has been reported, where the reaction of methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside with oxalyl chloride plays a key role (Temeriusz et al., 2003).

Molecular Structure Analysis

The molecular structure of Glucopyranuronic acid derivatives is characterized using techniques like NMR. For example, the structure of oxamides derived from Glucopyranuronic acid was studied using 1H and 13C NMR in solution and solid state, providing insights into their molecular configuration (Temeriusz et al., 2003).

Chemical Reactions and Properties

Glucopyranuronic acid derivatives undergo various chemical reactions, forming compounds with different properties. For instance, Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, demonstrating the compound's reactivity and the potential to form diverse derivatives (Bosco et al., 2010).

Applications De Recherche Scientifique

1. Drug Delivery Systems

  • Application Summary: Glucopyranuronic acid is an important naturally occurring polysaccharide present in extracellular matrices. Its network-forming, viscoelastic, and charge characteristics are important to many biochemical functions of living tissues . It’s involved in many diseases such as cancer, arthritis, and osteoporosis, and the fact that it has specific protein receptors present on the cell surfaces, has given new impetus in drug design and synthesis of hyaluronic acid-drug conjugates .
  • Methods of Application: The review focuses on the structure and conformation of hyaluronic acid, its chemistry, and chemical methodologies that have led to a number of important hyaluronic-drug conjugates .

2. Synthesis of Bioactive Molecules and Oligosaccharides

  • Application Summary: Uronic acids, including glucuronic acid, are reducing sugars of biological relevance. They are involved in the metabolism of many drugs and endogenous compounds, and they are found in natural products such as glycosaminoglycans, pectins, and carragenans .
  • Methods of Application: Different methodologies have been investigated to develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .
  • Results or Outcomes: Several methods are available for the synthesis of glycosides of glucuronic acids, and these can be placed into two broad categories involving either oxidation of the corresponding glucoside or by carrying out the glycosidation on an activated glucuronic acid .

3. Prevention of Sudden Cardiac Death

  • Application Summary: Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

4. Synthesis of HMR1098-S-Glucuronide Methyl Ester

  • Application Summary: Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

5. Synthesis of HMR1098-S-Glucuronide Methyl Ester

  • Application Summary: Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Propriétés

Numéro CAS

3082-95-9

Nom du produit

Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-

Formule moléculaire

C13H18O10

Poids moléculaire

334.28 g/mol

Nom IUPAC

(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1

Clé InChI

CLHFNXQWJBTGBL-HTGOSZRMSA-N

SMILES isomérique

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C

SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C

SMILES canonique

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C

Synonymes

Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate;  D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.